3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde
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Overview
Description
1,2,4-Oxadiazole-5-carboxaldehyde, 3-(3-methoxyphenyl)- is a heterocyclic compound that contains an oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazole-5-carboxaldehyde, 3-(3-methoxyphenyl)- typically involves the reaction of appropriate aldehydes with amidoximes. One common method includes the use of carbonyl diimidazole (CDI) as a coupling agent in toluene . The reaction conditions often require heating and the presence of a base to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions are common strategies to enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Oxadiazole-5-carboxaldehyde, 3-(3-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,2,4-Oxadiazole-5-carboxaldehyde, 3-(3-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of agricultural chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazole-5-carboxaldehyde, 3-(3-methoxyphenyl)- involves its interaction with various molecular targets. It can inhibit enzymes, disrupt cellular processes, and interfere with the replication of microorganisms. The exact pathways and molecular targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
1,2,4-Oxadiazole-5-carboxaldehyde, 3-(3-methoxyphenyl)- can be compared with other oxadiazole derivatives such as:
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
The unique structure of 1,2,4-oxadiazole-5-carboxaldehyde, 3-(3-methoxyphenyl)-, particularly the presence of the methoxyphenyl group, contributes to its distinct biological activities and chemical reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
944901-93-3 |
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Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C10H8N2O3/c1-14-8-4-2-3-7(5-8)10-11-9(6-13)15-12-10/h2-6H,1H3 |
InChI Key |
VGNMCMJMJIHFDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C=O |
Origin of Product |
United States |
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